2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid
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Description
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions.
Mode of Action
It is believed that the compound interacts with the polyprotein, potentially inhibiting its function and thus interfering with the viral life cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the viral life cycle, particularly the processes of virion assembly and maturation. By targeting the Gag-Pol polyprotein, the compound can disrupt these processes and inhibit viral replication .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of the Gag-Pol polyprotein. This inhibition can disrupt the assembly and maturation of new virions, thereby preventing the spread of the virus within the host organism .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target . .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSIYHINNEBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.